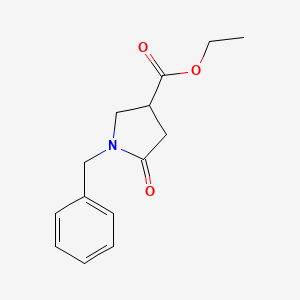

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

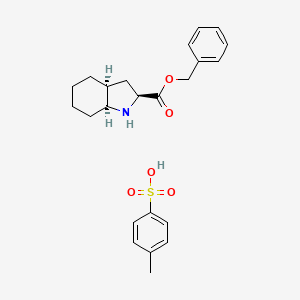

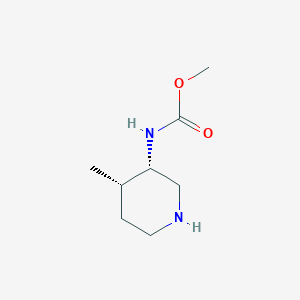

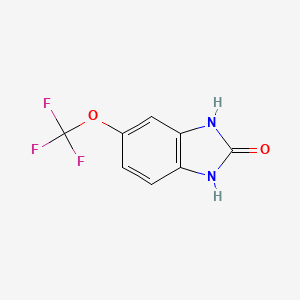

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The IUPAC name for this compound is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a phenyl ring attached to a CH2 group) and an ethyl ester group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.29 . It is recommended to be stored in a dry place at a temperature between 2-8°C . The boiling point is 175 °C at a pressure of 1 Torr .科学的研究の応用

Synthesis and Pharmacological Activity

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate derivatives have been synthesized and evaluated for biological activity, including antiradical and anti-inflammatory activities. For instance, Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were found to exhibit significant antiradical activity, exceeding that of the reference drug trolox, and anti-inflammatory activity greater than diclofenac sodium in certain models (Zykova et al., 2016).

Inhibition of Aldose Reductase

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a highly potent and specific inhibitor of aldose reductase, a key enzyme in the polyol pathway. This compound demonstrated over 4000 times greater potency in inhibiting rat lens aldose reductase compared to related enzymes, making it a valuable tool for studying the role of aldose reductase in diabetic complications (Mylari et al., 1991).

Supramolecular Arrangement

Studies have also been conducted on the supramolecular arrangement of this compound analogues. These studies provide insights into how various weak interactions, such as CH⋯O/CH⋯π/H⋯H, influence the molecular conformations and supramolecular assemblies of these compounds (Samipillai et al., 2016).

Nootropic Activity

Research into nootropic agents has included the synthesis of compounds related to this compound. These studies aim to explore potential cognitive-enhancing effects of these compounds (Valenta et al., 1994).

Potential in Diabetes Management

This compound derivatives have been investigated for their potential in diabetes management. For example, zinc(II) complexes of novel 5-oxo-2-thioxopyrrolidine derivatives synthesized from these compounds have shown insulin-mimetic activities, suggesting their potential use in treating diabetes (Kawano et al., 2019).

Safety and Hazards

特性

IUPAC Name |

ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAXFXNAKPDEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512498 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-87-9 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)